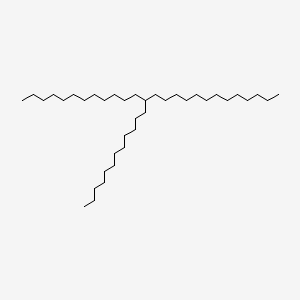
Hexacosane, 13-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane, 13-dodecyl- is a long-chain alkane with the molecular formula C38H78 . It is a derivative of hexacosane, where a dodecyl group is attached to the 13th carbon atom of the hexacosane chain. This compound is known for its hydrophobic properties and is often found in various natural sources, including plants and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosane, 13-dodecyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexacosane with a dodecyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of hexacosane, 13-dodecyl- may involve catalytic hydrogenation of long-chain alkenes followed by fractional distillation to isolate the desired product. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosane, 13-dodecyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain alkanes (if cleavage occurs).
Substitution: Haloalkanes.
Applications De Recherche Scientifique
Hexacosane, 13-dodecyl- has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain alkanes and their interactions.
Biology: Investigated for its role in the cuticular waxes of plants, contributing to water repellency and protection against pests.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of hexacosane, 13-dodecyl- is primarily related to its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosane: The parent compound with a straight-chain structure.
Octacosane: Another long-chain alkane with 28 carbon atoms.
Tetracosane: A long-chain alkane with 24 carbon atoms.
Uniqueness
Hexacosane, 13-dodecyl- is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This branching increases its hydrophobicity and alters its melting and boiling points compared to its straight-chain counterparts .
Propriétés
Numéro CAS |
55517-73-2 |
|---|---|
Formule moléculaire |
C38H78 |
Poids moléculaire |
535.0 g/mol |
Nom IUPAC |
13-dodecylhexacosane |
InChI |
InChI=1S/C38H78/c1-4-7-10-13-16-19-22-25-28-31-34-37-38(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Clé InChI |
IQPARKNJBHMRSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



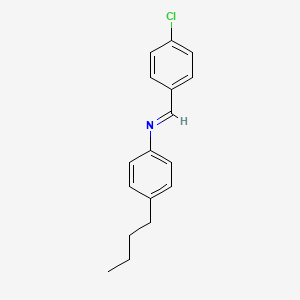
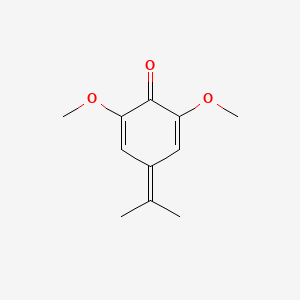

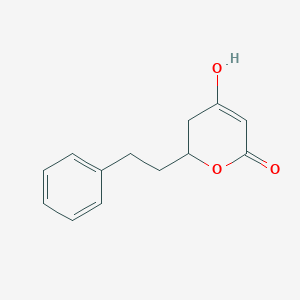
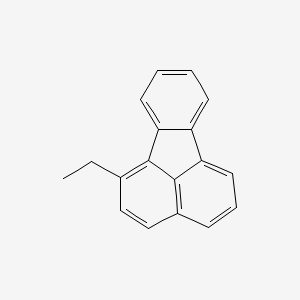
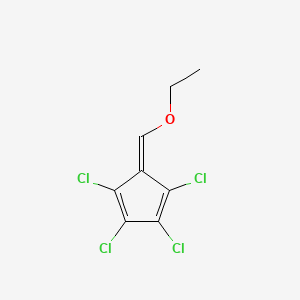
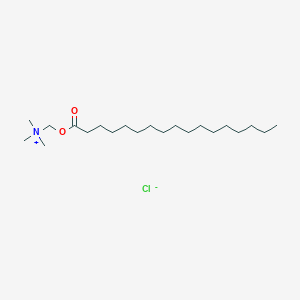
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
